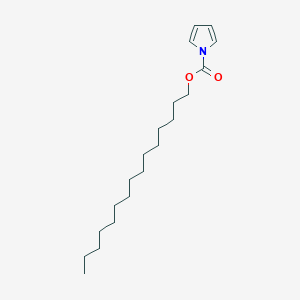![molecular formula C11H15Cl3N2O3 B11995709 N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11995709.png)
N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE is a complex organic compound that belongs to the class of furan derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the furan ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the carboxylic acid group: This step may involve oxidation reactions.
Attachment of the 2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl group: This can be done through substitution reactions, where the appropriate amine and alkyl halide are reacted under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
化学反応の分析
Types of Reactions
FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxylic acid group may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a lead compound for drug discovery. Its structural features could be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In industry, FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE may be used in the production of specialty chemicals, polymers, or materials with unique properties. Its reactivity and functional groups make it a versatile compound for various industrial applications.
作用機序
The mechanism of action of FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may bind to the active site of enzymes, blocking their activity.
Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.
Pathway interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
Similar compounds to FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE include other furan derivatives with different substituents. Examples include:
- FURAN-2-CARBOXYLIC ACID derivatives with different alkyl or aryl groups.
- Compounds with variations in the amino or methoxy groups.
Uniqueness
The uniqueness of FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H15Cl3N2O3 |
|---|---|
分子量 |
329.6 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C11H15Cl3N2O3/c1-18-6-3-5-15-10(11(12,13)14)16-9(17)8-4-2-7-19-8/h2,4,7,10,15H,3,5-6H2,1H3,(H,16,17) |
InChIキー |
FEBHSNQKQGTCBC-UHFFFAOYSA-N |
正規SMILES |
COCCCNC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[(2,2,2-trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11995634.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11995642.png)


![(E)-3,5-dimethylphenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11995667.png)

![N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B11995688.png)
![1-butyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11995694.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11995715.png)
![benzyl({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B11995720.png)
![Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11995724.png)
